![molecular formula C12H9N3 B3259486 4-[(Pyridin-4-yl)amino]benzonitrile CAS No. 319016-09-6](/img/structure/B3259486.png)
4-[(Pyridin-4-yl)amino]benzonitrile
Overview
Description
4-[(Pyridin-4-yl)amino]benzonitrile is a chemical compound with the CAS Number: 319016-09-6 . It has a molecular weight of 195.22 and its IUPAC name is 4-(pyridin-4-ylamino)benzonitrile . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4-[(Pyridin-4-yl)amino]benzonitrile and similar compounds has been reported in various studies . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study designed and synthesized a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives .Molecular Structure Analysis
The molecular structure of 4-[(Pyridin-4-yl)amino]benzonitrile has been studied using Density Functional Theory . The InChI code for this compound is 1S/C12H9N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,(H,14,15) .Chemical Reactions Analysis
The chemical reactions involving 4-[(Pyridin-4-yl)amino]benzonitrile have been explored in several studies . For example, one study reported a benzannulation reaction promoted by iminium activation of nucleophilic amonicatalyst, which generates a series of benzonitriles bearing a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(Pyridin-4-yl)amino]benzonitrile include a molecular weight of 195.22 , and it is typically stored at room temperature . It is available in powder form .Scientific Research Applications
Anticancer Activity
The compound 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile, a derivative of 4-[(Pyridin-4-yl)amino]benzonitrile, exhibits potential anticancer activity. It was studied for its structure and antitumor activity against U937 human monocytic cells, showing IC50 values of 12.76 ± 0.75 and 12.83 ± 1.37 µM, respectively (Bera et al., 2021).
HIV-1 Reverse Transcriptase Inhibition
4-((4-chloropyrimidin-2-yl)amino)benzonitrile is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Anti-inflammatory and Antinociceptive Properties
A study on a series of 2-aminopyrimidines identified 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile as potent in vitro and active as an anti-inflammatory agent in an animal model. It also exhibited antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain (Altenbach et al., 2008).
Mechanism of Action
properties
IUPAC Name |
4-(pyridin-4-ylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJSNRPFGHLTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-4-yl)amino]benzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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